REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([F:11])[C:8]([C:12]2[O:13]CC(C)(C)N=2)=[C:7]([CH:19]2[O:24][CH2:23]CC[O:20]2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CO.S(=O)(=O)(O)O>O>[C:1]([C:5]1[CH:6]=[C:7]2[C:8](=[C:9]([F:11])[CH:10]=1)[C:12](=[O:13])[O:20][CH:19]2[O:24][CH3:23])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
101f
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=C1)F)C=1OCC(N1)(C)C)C1OCCCO1
|
Name
|
|
Quantity
|
1340 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
881 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×1000 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 400 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to dry
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C2C(OC(C2=C(C1)F)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |